molecular formula C15H17N3O3S B2964170 N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034380-94-2

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2964170
CAS RN: 2034380-94-2
M. Wt: 319.38
InChI Key: DNEMGGCWAZGEJQ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is widely present in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .


Synthesis Analysis

Benzofuran and its derivatives can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary widely, depending on the specific compound. For example, adamantane derivatives, including compounds structurally related to (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide, have shown promising pharmacological potential.


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can also vary widely. For example, benzofuran substituted chalcone compounds have been synthesized and characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has a molecular weight of 373.510 g/mol and a molecular formula of C24H30N2O2.

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide, demonstrate potential as class III agents in cardiac electrophysiology. These compounds, through in vitro assays, have shown comparable potency to existing selective class III agents, suggesting their viability in cardiac arrhythmia treatments (Morgan et al., 1990).

Corrosion Inhibition

Amino acid compounds, including imidazole derivatives, have been studied for their role as corrosion inhibitors. Research on these compounds demonstrates their effectiveness in protecting steel surfaces in acidic environments, highlighting their potential application in industrial corrosion control (Yadav et al., 2015).

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives, including those with imidazole groups, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. These studies suggest their potential in developing new treatments for various infections and cancer (Abd El-Gilil, 2019).

Enzyme Inhibition

Compounds with sulfonamide structures, including imidazole derivatives, have been investigated for their enzyme inhibitory potential. Research indicates their substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which could have implications for treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Sulfonamide Hybrid Compounds

The hybridization of sulfonamides with various pharmaceutically active moieties, including imidazole, has been explored. These sulfonamide hybrids display a wide range of biological activities, contributing to the development of new drug therapies (Ghomashi et al., 2022).

Mechanism of Action

The mechanism of action of benzofuran derivatives can depend on their specific structure and the biological system they interact with. For example, some benzofuran derivatives have shown anti-hepatitis C virus activity .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can depend on their specific structure. It’s important to handle these compounds with care and use them only for research purposes.

Future Directions

Benzofuran derivatives have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Future research may focus on developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(17-22(19,20)15-9-18(2)10-16-15)7-13-8-12-5-3-4-6-14(12)21-13/h3-6,8-11,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMGGCWAZGEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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